molecular formula C15H17N3O B6259924 N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide CAS No. 1154321-56-8

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide

Cat. No.: B6259924
CAS No.: 1154321-56-8
M. Wt: 255.3
InChI Key:
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Description

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an aminophenyl group, a methyl group, and an ethylpyridine carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide typically involves the reaction of 3-aminobenzylamine with ethylpyridine-3-carboxylic acid under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more cost-effective reagents and solvents, as well as recycling of catalysts, can be implemented to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group from nitro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-aminophenyl)methyl]-N-methylacetamide
  • N-[(3-aminophenyl)methyl]-N-ethylbenzamide
  • N-[(3-aminophenyl)methyl]-N-ethylpyridine-2-carboxamide

Uniqueness

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide is unique due to the presence of both the aminophenyl and ethylpyridine carboxamide groups. This combination allows for a wide range of chemical modifications and interactions, making it more versatile compared to its analogs. The position of the carboxamide group on the pyridine ring also influences its reactivity and binding properties, distinguishing it from similar compounds.

Properties

CAS No.

1154321-56-8

Molecular Formula

C15H17N3O

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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